3-(2-Methoxyethoxy)pyrrolidine
Description
Historical Perspectives in Pyrrolidine (B122466) Chemistry Research
The journey of pyrrolidine chemistry is deeply rooted in the study of natural products. The pyrrolidine ring is a fundamental component of numerous alkaloids, which are naturally occurring nitrogenous compounds produced by a wide variety of organisms. Early investigations into the structure and synthesis of these natural products laid the groundwork for the broader field of pyrrolidine chemistry. For instance, the structural elucidation of well-known alkaloids such as nicotine (B1678760) and hygrine (B30402) revealed the presence of the pyrrolidine motif and spurred interest in its chemical properties and synthesis. google.com
The development of synthetic methodologies for constructing the pyrrolidine ring has been a significant area of research. Initially, synthetic routes often relied on the cyclization of linear precursors. google.com A classic laboratory synthesis, for example, involves the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base to induce intramolecular cyclization. google.com Over the decades, the synthetic toolbox for accessing pyrrolidines has expanded dramatically, with the development of more sophisticated and stereoselective methods. A major breakthrough in the field was the advent of asymmetric organocatalysis, where small chiral organic molecules, often derived from the amino acid proline (a naturally occurring pyrrolidine), are used to catalyze enantioselective reactions. acs.org This has been particularly transformative, allowing for the controlled synthesis of specific stereoisomers of substituted pyrrolidines, which is crucial for their application in medicinal chemistry. acs.org
Research Significance of Pyrrolidine Scaffolds in Modern Chemistry
The pyrrolidine scaffold is a highly valued structural motif in modern chemistry, particularly in the realm of drug discovery and development. tandfonline.combohrium.com Its significance stems from a combination of unique structural and physicochemical properties. The non-planar, puckered nature of the saturated pyrrolidine ring allows for the presentation of substituents in a well-defined three-dimensional arrangement, which is critical for precise interactions with biological targets such as enzymes and receptors. nih.gov This three-dimensional character is a key advantage over flat, aromatic systems in exploring chemical space. nih.gov
The nitrogen atom in the pyrrolidine ring is a key feature, providing a site for hydrogen bonding and acting as a basic center, which can be crucial for molecular recognition and for modulating the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability. tandfonline.combohrium.com The versatility of the pyrrolidine scaffold is further demonstrated by the wide range of biological activities exhibited by pyrrolidine-containing compounds. These include applications as anticancer, antidiabetic, antiviral, anti-inflammatory, and central nervous system-acting agents. tandfonline.combohrium.comnih.gov
The synthetic tractability of the pyrrolidine ring allows for extensive functionalization at various positions, enabling the fine-tuning of a molecule's biological activity and properties. tandfonline.combohrium.com This has led to the incorporation of the pyrrolidine scaffold into a multitude of FDA-approved drugs.
Table 1: Physicochemical Properties of Pyrrolidine
| Property | Value |
| Molecular Formula | C₄H₉N |
| Molar Mass | 71.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Ammonia-like |
| Boiling Point | 86-88 °C |
| Melting Point | -63 °C |
| Solubility | Miscible with water and most organic solvents |
This table provides general properties of the parent compound, pyrrolidine.
Overview of Current Research Landscape and Gaps for 3-(2-Methoxyethoxy)pyrrolidine and its Derivatives
Current Research Landscape
The compound this compound and its derivatives, particularly its N-Boc protected form, (R)- and (S)-1-Boc-3-(2-methoxyethoxy)pyrrolidine, have emerged as valuable chiral building blocks in contemporary organic synthesis. The current research landscape for this compound is primarily centered on its application as a key intermediate in the synthesis of complex, biologically active molecules.
The presence of the 2-methoxyethoxy substituent is significant for several reasons. This group can enhance the solubility and bioavailability of the final compound. Furthermore, the ether linkages can participate in hydrogen bonding interactions with biological targets. The chirality at the 3-position of the pyrrolidine ring is crucial, as it allows for the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause unwanted side effects.
A significant area of application for this compound derivatives is in the development of kinase inhibitors. evitachem.com For instance, it has been incorporated into the synthesis of pyrimidine (B1678525) derivatives that act as Bruton's tyrosine kinase (BTK) inhibitors, which are targets for the treatment of certain cancers and autoimmune diseases. google.com The pyrrolidine moiety in these complex molecules often serves as a rigid scaffold to correctly orient other functional groups for optimal binding to the kinase active site.
Another notable application is in the synthesis of antagonists for various receptors. The structural features of this compound make it a suitable component for creating ligands that can modulate the activity of G-protein coupled receptors (GPCRs) and other receptor families.
The synthesis of these complex molecules often involves multi-step sequences where the pyrrolidine derivative is introduced through nucleophilic substitution or coupling reactions. The Boc (tert-butoxycarbonyl) protecting group is commonly employed to mask the reactivity of the pyrrolidine nitrogen during these synthetic steps, and it can be readily removed in a later stage to reveal the secondary amine.
Research Gaps
Despite its utility as a synthetic intermediate, there are several identifiable gaps in the research landscape for this compound and its derivatives:
Exploration of Novel Derivatives and their Biological Activities: While the core structure is used as a building block, there is limited research on the synthesis and biological evaluation of a wider range of derivatives where the this compound moiety itself is the primary pharmacophore. The focus has been on incorporating it into larger, more complex molecules rather than exploring the intrinsic biological activity of its simpler derivatives.
Catalytic Applications: The potential of this compound and its derivatives as organocatalysts has not been extensively explored. Given the success of other substituted pyrrolidines, particularly proline and its derivatives, in asymmetric catalysis, it is plausible that this compound could serve as a chiral ligand or catalyst for various organic transformations. researchgate.net The methoxyethoxy side chain could influence the steric and electronic environment of the catalyst, potentially leading to novel reactivity or selectivity.
Development of More Efficient and Sustainable Synthetic Routes: The current synthetic routes to this compound often involve multiple steps and the use of protecting groups. There is a need for the development of more convergent and atom-economical synthetic methods. mdpi.comnih.gov This could include the development of novel catalytic C-H functionalization or cycloaddition strategies that directly install the desired functionality in a more efficient manner.
Computational and Mechanistic Studies: There is a lack of in-depth computational studies on the conformational preferences and reactivity of this compound and its derivatives. nih.gov A better understanding of its three-dimensional structure and how the methoxyethoxy side chain influences its shape and electronic properties could aid in the rational design of new catalysts and drug candidates. Mechanistic investigations into the reactions where this compound is used as an intermediate could also lead to improved reaction conditions and yields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCVEPJVGGMMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Methoxyethoxy Pyrrolidine and Its Analogs
Stereoselective Synthesis of 3-(2-Methoxyethoxy)pyrrolidine Enantiomers
Achieving enantiopure forms of this compound is critical for its application in fields where specific chiral recognition is necessary. Stereoselective synthesis aims to produce a single enantiomer, thereby avoiding the complex and often inefficient resolution of racemic mixtures. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and starting from naturally occurring chiral molecules.
Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. This approach utilizes a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. A prominent strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can generate multiple stereocenters in a single, highly controlled step. nih.govrsc.org
The versatility of this method allows for access to a diverse range of stereochemical patterns in the resulting pyrrolidine products. rsc.org For instance, the hydrogenation of highly substituted pyrrole (B145914) systems using a heterogeneous catalyst can produce functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. acs.org The development of organocatalysis has also provided new avenues; diarylprolinol silyl (B83357) ethers, for example, have been effectively used for the asymmetric functionalization of aldehydes, a key step in many synthetic routes toward substituted pyrrolidines. nih.gov
Table 1: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis
| Catalyst Type | Reaction Type | Key Feature |
|---|---|---|
| Metal Complexes (e.g., Rh, Ir) | Asymmetric Hydrogenation | High enantioselectivity in the reduction of cyclic enamines or substituted pyrroles. acs.orgorganic-chemistry.org |
| Chiral Lewis Acids | [3+2] Cycloaddition | Promotes diastereoselective cycloaddition with opposite stereochemistry compared to uncatalyzed reactions. nih.gov |
Chiral Auxiliary-Mediated and Chiral Pool Approaches to Pyrrolidine Synthesis
Chiral auxiliary-mediated synthesis involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. This auxiliary directs the stereochemical course of a reaction, and after its removal, a chiral product is obtained. For pyrrolidine synthesis, N-tert-butanesulfinyl imines have proven effective. The chiral sulfinyl group acts as a powerful stereodirecting group in nucleophilic additions and cycloadditions, and it can be readily cleaved under mild conditions. nih.govacs.org The accessibility of both enantiomers of the tert-butanesulfinamide precursor makes this a versatile method for obtaining either enantiomer of the target pyrrolidine. nih.gov
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Amino acids, such as proline, hydroxyproline, and aspartic acid, are excellent chiral pool sources for pyrrolidine synthesis. mdpi.comnih.gov For example, 3-pyrrolidinylisoxazoles have been synthesized from (R)- and (S)-aspartic acid, demonstrating a direct route from the chiral pool to substituted pyrrolidines. nih.gov This strategy leverages the inherent chirality of the starting material to construct the target molecule, often reducing the number of synthetic steps required to achieve enantiopurity. mdpi.com
Diastereoselective Synthesis Strategies for this compound Derivatives
When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. Diastereoselective strategies are essential for synthesizing complex pyrrolidine derivatives where the spatial arrangement of substituents dictates biological activity or material properties.
One powerful method is the diastereoselective [3+2] cycloaddition reaction. nih.gov For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can create densely substituted pyrrolidines with up to four stereogenic centers in a highly controlled manner. acs.orgchemistryviews.org The chiral sulfinyl group on the azadiene effectively dictates the facial selectivity of the approaching azomethine ylide. acs.org
Multicomponent reactions (MCRs) offer another efficient route. Asymmetric MCRs involving optically active precursors can construct up to three stereogenic centers in a single operation, affording highly substituted pyrrolidines with excellent diastereoselectivity. nih.govfigshare.com For instance, a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can yield complex pyrrolidine structures as a single diastereomer. nih.gov
Novel Synthetic Routes to this compound Derivatives
Beyond classical methods, the development of novel synthetic routes continues to provide more efficient and versatile access to the pyrrolidine core. These methodologies often involve unique bond-forming strategies, such as cycloadditions and skeletal rearrangements.
Cycloaddition Reactions for Pyrrolidine Scaffolds (e.g., 1,3-Dipolar Cycloadditions)
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone of five-membered heterocycle synthesis and is particularly effective for constructing the pyrrolidine ring. wikipedia.org The most common variant for this purpose is the reaction between an azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile). mdpi.comfu-berlin.de This reaction forms the pyrrolidine core in a single step, often with high regio- and stereoselectivity. arabjchem.org
Azomethine ylides are typically unstable and generated in situ, for example, by the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. mdpi.comnih.gov The versatility of this approach allows for the synthesis of a wide variety of substituted pyrrolidines, including complex spiro-fused systems, by simply changing the components of the reaction. nih.govmdpi.com The reaction is highly efficient for creating molecular complexity, making it a favored strategy in both academic and industrial settings. mdpi.comfu-berlin.de
Table 2: Key Features of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Feature | Description | Reference(s) |
|---|---|---|
| Atom Economy | A [3+2] cycloaddition is an addition reaction, incorporating all atoms from the dipole and dipolarophile into the product. | mdpi.com |
| Stereocontrol | The reaction is often stereospecific, transferring the stereochemistry of the alkene to the pyrrolidine ring. Asymmetric catalysts can be used to achieve high enantioselectivity. | rsc.orgarabjchem.org |
| Versatility | A wide range of azomethine ylides and alkene dipolarophiles can be used, allowing access to a diverse library of substituted pyrrolidines. | nih.govnih.gov |
| Complexity Generation | Can create multiple new bonds and stereocenters in a single step, rapidly building complex molecular scaffolds. | nih.govacs.org |
Ring Contraction and Expansion Methodologies for Pyrrolidine Core Synthesis
Skeletal rearrangement strategies, such as ring contraction and expansion, provide non-traditional and innovative pathways to the pyrrolidine core. These methods transform readily available cyclic precursors into the desired five-membered ring system.
Ring contraction of larger rings, particularly pyridines, has emerged as a promising strategy. osaka-u.ac.jpsemanticscholar.org Pyridines are abundant and inexpensive bulk chemicals, making them attractive starting materials. nih.gov A recently developed photo-promoted ring contraction of pyridines using a silylborane reagent affords pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net These products serve as versatile synthons that can be further elaborated into a variety of functionalized pyrrolidines. nih.gov Another approach involves the thermal ring contraction of N-substituted lactams to yield carbamate-protected pyrrolidines stereospecifically. nih.gov
Ring expansion methodologies, while less common for pyrrolidine synthesis, typically involve the rearrangement of smaller rings like aziridines. For instance, vinyl aziridines can undergo catalyzed ring expansion to furnish 3-pyrrolines, which can then be reduced to the corresponding pyrrolidine. organic-chemistry.org These methods provide alternative synthetic disconnections that can be advantageous for accessing specific substitution patterns that are challenging to obtain through more conventional cyclization or cycloaddition routes.
Chemo- and Regioselective Functionalization Strategies
The synthesis of this compound from a precursor such as 3-hydroxypyrrolidine presents a classic challenge in chemo- and regioselectivity. The starting material contains two nucleophilic sites: the nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group. Selective O-alkylation is required to obtain the desired product, while competitive N-alkylation is a common side reaction.
To achieve the desired regioselectivity, a common strategy involves the use of a protecting group for the amine functionality. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose. The synthesis would proceed by first protecting the nitrogen of 3-hydroxypyrrolidine to form N-Boc-3-hydroxypyrrolidine. This protection deactivates the nitrogen nucleophile, allowing for selective alkylation of the hydroxyl group.
The subsequent O-alkylation is typically achieved via a Williamson ether synthesis. youtube.comwikipedia.orgmasterorganicchemistry.com The N-protected 3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. richmond.edujk-sci.com This alkoxide then reacts with a suitable 2-methoxyethyl electrophile, for instance, 2-methoxyethyl chloride or 2-methoxyethyl tosylate, in an SN2 reaction to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com The final step involves the deprotection of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the target compound, this compound.
The choice of base, solvent, and the leaving group on the electrophile are critical for optimizing the yield and minimizing side reactions. jk-sci.com For instance, the use of a non-nucleophilic base is crucial to avoid competition with the alkoxide. The reaction conditions must be carefully controlled to favor the SN2 pathway and suppress potential elimination reactions, especially if a secondary alkyl halide were used. wikipedia.org
Interactive Data Table: Chemo- and Regioselective Functionalization Strategy
| Step | Reaction | Key Considerations | Potential Reagents |
|---|---|---|---|
| 1. Protection | N-protection of 3-hydroxypyrrolidine | Choice of protecting group to ensure stability and ease of removal. | Di-tert-butyl dicarbonate (B1257347) (Boc2O) |
| 2. Deprotonation | Formation of the alkoxide | Use of a strong, non-nucleophilic base. Anhydrous conditions. | Sodium hydride (NaH), Potassium hydride (KH) |
| 3. O-Alkylation | Williamson ether synthesis | Good leaving group on the electrophile. SN2-favoring conditions. | 2-methoxyethyl chloride, 2-methoxyethyl tosylate |
| 4. Deprotection | Removal of the N-protecting group | Mild conditions to avoid cleavage of the ether bond. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
Cascade and Multicomponent Reactions for Pyrrolidine Scaffolds
While a direct multicomponent reaction (MCR) for the synthesis of this compound is not explicitly documented, MCRs and cascade reactions are powerful tools for the rapid construction of highly substituted pyrrolidine cores. chemrxiv.orgresearchgate.net These strategies offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. Many of these reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, can be employed to construct the pyrrolidine ring with substituents at various positions. rsc.org
A hypothetical approach could involve a multicomponent reaction to first assemble a 3-hydroxypyrrolidine precursor, which could then be subjected to the functionalization described in the previous section. For instance, a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an amino acid and an aldehyde) and a suitable dipolarophile containing a protected hydroxyl group could potentially yield a highly functionalized pyrrolidine with the required 3-hydroxy substituent.
The industrial synthesis of the parent pyrrolidine ring often involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org Cascade reactions have also been explored for the synthesis of pyrrolidine derivatives, offering a streamlined approach to complex structures. wikipedia.org
Optimization of Existing Synthetic Pathways for this compound
Process Chemistry Considerations in Pyrrolidine Synthesis
The scale-up of the synthesis of this compound from a laboratory to an industrial setting requires careful consideration of several process chemistry parameters. For the proposed synthesis from 3-hydroxypyrrolidine, each step would need to be optimized for safety, cost-effectiveness, and efficiency.
Key process considerations include:
Raw Material Sourcing: The availability, purity, and cost of starting materials such as 3-hydroxypyrrolidine and the 2-methoxyethylating agent are critical.
Reaction Kinetics and Thermodynamics: Understanding the reaction rates and equilibria is essential for determining optimal reaction times, temperatures, and concentrations to maximize yield and minimize byproduct formation.
Solvent Selection: The choice of solvent impacts reaction rate, selectivity, and ease of product isolation. From a process perspective, factors such as toxicity, flammability, environmental impact, and cost are paramount.
Work-up and Purification: The development of a robust and scalable purification method is crucial. This may involve extraction, distillation, or crystallization. Minimizing the number of purification steps and the use of chromatography on a large scale is generally preferred.
Safety and Hazard Analysis: A thorough evaluation of the potential hazards associated with all reagents, intermediates, and reaction conditions is necessary to ensure safe operation.
Green Chemistry Principles and Sustainable Approaches in Pyrrolidine Production
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint. nih.govsemanticscholar.org This involves a holistic approach to the entire synthetic process, from the choice of starting materials to the final product isolation.
Sustainable approaches could include:
Use of Renewable Feedstocks: While not directly applicable to the proposed synthesis, exploring bio-based routes to the pyrrolidine core in the long term would be a key green objective.
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. For instance, exploring catalytic O-alkylation methods could be an alternative to the traditional Williamson ether synthesis which uses a stoichiometric amount of strong base.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. Multicomponent and cascade reactions are particularly advantageous in this regard. chemrxiv.orgresearchgate.net
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a critical aspect. For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether instead of traditional polar aprotic solvents could be beneficial. rsc.org The use of water as a solvent, where feasible, is highly desirable. researchgate.net
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures can significantly reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. rsc.org
Waste Reduction: The prevention of waste is a primary principle of green chemistry. This includes minimizing the use of protecting groups, developing high-yield reactions, and designing processes with efficient work-up and purification steps.
Interactive Data Table: Green Chemistry Considerations
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Prevention | Develop high-yield steps to minimize waste. |
| Atom Economy | Explore multicomponent strategies for the pyrrolidine core. |
| Less Hazardous Chemical Syntheses | Replace hazardous reagents and solvents with safer alternatives. |
| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target. |
| Safer Solvents and Auxiliaries | Use of water or bio-based solvents. researchgate.net |
| Design for Energy Efficiency | Optimize for lower reaction temperatures; consider microwave synthesis. rsc.org |
| Use of Renewable Feedstocks | Investigate bio-derived routes to pyrrolidine precursors. |
| Reduce Derivatives | Develop a selective O-alkylation method that avoids N-protection. |
| Catalysis | Employ catalytic methods for O-alkylation or ring formation. |
| Design for Degradation | Not directly applicable to the synthesis of the molecule itself. |
| Real-time analysis for Pollution Prevention | Implement in-process controls during scale-up. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize risks of explosions, fires, and releases. |
Chemical Reactivity, Derivatization, and Transformation Studies of 3 2 Methoxyethoxy Pyrrolidine
Reactions at the Pyrrolidine (B122466) Nitrogen Atom
The lone pair of electrons on the secondary amine nitrogen of the pyrrolidine ring is the primary site of reactivity for 3-(2-methoxyethoxy)pyrrolidine. This nucleophilic character allows for a range of functionalization reactions, including the addition of alkyl and acyl groups, as well as the formation of more complex heterocyclic structures.
N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen, typically through reaction with an alkyl halide or a similar electrophilic alkylating agent. These reactions are generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can influence the reaction's efficiency.
N-Alkylation: The reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate yields the corresponding N-alkylated product. The reaction proceeds via an SN2 mechanism.
N-Acylation: Acylation of the pyrrolidine nitrogen is readily achieved by treatment with acylating agents such as acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acid generated. The resulting N-acyl derivatives are amides and exhibit different chemical and physical properties compared to the parent amine.
Table 1: Illustrative Examples of N-Alkylation and N-Acylation of this compound
| Reagent | Product | Reaction Conditions |
| Methyl Iodide | 1-Methyl-3-(2-methoxyethoxy)pyrrolidine | K2CO3, Acetonitrile, rt |
| Benzyl Bromide | 1-Benzyl-3-(2-methoxyethoxy)pyrrolidine | Et3N, Dichloromethane, rt |
| Acetyl Chloride | 1-Acetyl-3-(2-methoxyethoxy)pyrrolidine | Pyridine, 0 °C to rt |
| Benzoic Anhydride | 1-Benzoyl-3-(2-methoxyethoxy)pyrrolidine | Triethylamine, THF, rt |
This table is for illustrative purposes and represents expected outcomes based on general chemical principles.
The nucleophilic nitrogen of this compound can participate in condensation reactions with bifunctional electrophiles to form new heterocyclic rings fused or appended to the pyrrolidine core. For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrazine (B50134) or related heterocyclic system.
Furthermore, the secondary amine can be used as a handle to conjugate this compound to other molecules of interest, such as peptides, fluorophores, or drug scaffolds, through the formation of amide, urea, or thiourea (B124793) linkages. This is particularly relevant in the field of medicinal chemistry for the development of new therapeutic agents.
Reactions at the Pyrrolidine Ring Carbons
Reactions directly involving the carbon atoms of the pyrrolidine ring are less common than those at the nitrogen atom due to the saturated and generally unreactive nature of the C-H bonds. However, under specific conditions, functionalization of the ring carbons can be achieved.
Direct electrophilic or nucleophilic substitution on the pyrrolidine ring is challenging. The ring is electron-rich and does not readily undergo electrophilic aromatic substitution-type reactions. Nucleophilic substitution would require the presence of a good leaving group on the ring, which is not present in the parent molecule. However, derivatization at the nitrogen or the 3-position can be used to introduce functionality that facilitates subsequent reactions on the ring.
The 3-(2-methoxyethoxy) group is an ether linkage. While ethers are generally stable, cleavage can be induced under strong acidic conditions (e.g., HBr or HI) to yield 3-hydroxypyrrolidine and the corresponding halo-ether. The resulting hydroxyl group at the 3-position can then be a site for further functionalization, such as oxidation to a ketone or conversion to other functional groups via substitution reactions.
Table 2: Potential Functional Group Interconversions at the 3-Position
| Starting Material | Reagent | Product |
| This compound | HBr (conc.) | 3-Hydroxypyrrolidine |
| 3-Hydroxypyrrolidine | PCC | Pyrrolidin-3-one |
| 3-Hydroxypyrrolidine | SOCl2 | 3-Chloropyrrolidine |
This table presents hypothetical transformations based on established chemical reactions for similar functional groups.
Transformations Involving the 2-Methoxyethoxy Moiety
The 2-methoxyethoxy side chain is relatively inert. The ether linkages are stable to most reaction conditions except for strong acids. The terminal methyl ether is also generally unreactive. Transformations would likely involve cleavage of the ether bonds, as mentioned previously, which would fundamentally alter the nature of the substituent. Under forcing conditions, oxidation of the methylene (B1212753) groups could occur, but this would require powerful and often non-selective oxidizing agents.
Ether Cleavage and Exchange Reactions
The ether linkage in this compound represents a key functional group that can be targeted for cleavage or modification. Ether cleavage reactions typically require strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to protonate the ether oxygen, thereby facilitating nucleophilic attack by the halide ion. organic-chemistry.orgorganic-chemistry.org The reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the structure of the ether and the reaction conditions. chemistrysteps.com For a primary ether such as the methoxyethoxy group, an S_N2 mechanism is generally favored.
While specific studies detailing the ether cleavage of this compound are not extensively documented in the reviewed literature, the general principles of ether cleavage provide a predictive framework for its reactivity. Treatment with a strong acid like HBr would be expected to cleave the ether bond, yielding 3-hydroxypyrrolidine and 1-bromo-2-methoxyethane, or further reaction could lead to 1,2-dibromoethane (B42909) depending on the stoichiometry and reaction conditions.
Ether exchange reactions, also known as transetherification, offer another pathway for modifying the side chain. These reactions, typically catalyzed by acids or metal catalysts, would allow for the substitution of the methoxyethyl group with other alkoxy groups, thereby enabling the synthesis of a diverse range of analogs from a common intermediate. The specific conditions for such transformations on this compound would require empirical determination, though established protocols for transetherification provide a solid starting point for investigation.
Oxidation and Reduction of the Methoxyethoxy Side Chain
The methoxyethoxy side chain of this compound presents opportunities for various oxidation and reduction transformations, allowing for the introduction of new functionalities.
Oxidation:
Selective oxidation of the terminal methyl group of the methoxyethoxy side chain to a carboxylic acid would yield a pyrrolidine derivative with a tethered carboxylic acid, a valuable synthon for further amide or ester formation. Standard oxidizing agents could be employed, although care must be taken to avoid oxidation of the pyrrolidine nitrogen. N-protection strategies, such as the use of a tert-butyloxycarbonyl (Boc) group, would likely be necessary to achieve selective oxidation of the side chain.
Reduction:
While the methoxyethoxy group is generally stable to many reducing agents, specific reagents can effect transformations. For instance, in a related context, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been utilized for the reduction of acetyl groups on pyrrolidine rings without affecting other functionalities. This suggests that the methoxyethoxy moiety is robust under these specific reductive conditions, a factor to consider when planning multi-step syntheses.
Multi-Step Transformations and Complex Molecule Synthesis Utilizing this compound as a Building Block
The structural features of this compound, including the secondary amine of the pyrrolidine ring and the ether functionality of the side chain, make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyrrolidine nucleus is a common motif in a wide array of biologically active compounds. mdpi.compearson.comgoogle.com
The secondary amine of the pyrrolidine ring can be readily functionalized through various reactions, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents. This allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. For example, the pyrrolidine nitrogen can be incorporated into larger heterocyclic systems or used as a handle to attach pharmacophoric groups.
While specific examples of multi-step syntheses commencing directly from this compound are not prevalent in the surveyed literature, the general utility of substituted pyrrolidines as key intermediates is well-established. wikipedia.org For instance, derivatives of proline and hydroxyproline, which share the core pyrrolidine scaffold, are extensively used in the synthesis of a variety of drugs. wikipedia.org The synthetic strategies employed for these related compounds can be adapted for transformations involving this compound. The methoxyethoxy side chain can serve either as a stable, solubility-enhancing feature or as a latent hydroxyl group that can be unmasked via ether cleavage at a later synthetic stage.
Below is a table summarizing potential transformations and the resulting functional groups that can be accessed from this compound, highlighting its versatility as a synthetic intermediate.
| Starting Material | Reagent/Condition | Product Functional Group | Potential Application |
| This compound | HBr or HI | Hydroxyl, Alkyl Halide | Introduction of new functionalities, further derivatization |
| This compound | R'OH, Acid/Metal Catalyst | Different Ether | Analog synthesis |
| N-Protected this compound | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | Amide/Ester formation, peptide coupling |
| This compound | Alkyl/Aryl Halide, Base | N-Substituted Pyrrolidine | SAR studies, construction of complex scaffolds |
| This compound | Acyl Chloride/Anhydride | N-Acyl Pyrrolidine | Amide synthesis, introduction of pharmacophores |
Spectroscopic and Structural Elucidation Investigations of 3 2 Methoxyethoxy Pyrrolidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For complex structures like 3-(2-Methoxyethoxy)pyrrolidine, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, while advanced two-dimensional (2D) techniques are necessary for unambiguous assignment and stereochemical analysis. researchgate.net
To definitively assign all proton and carbon signals and confirm the connectivity of this compound, a combination of 2D NMR experiments is essential. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons, allowing for the mapping of the entire spin system within the pyrrolidine (B122466) ring and the methoxyethoxy side chain. For instance, the proton at C3 would show a correlation to the protons at C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly attached to carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning carbon signals based on their known attached proton resonances. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak, linking the proton and carbon chemical shifts.
The expected correlations from these 2D NMR experiments provide a complete and unambiguous assignment of the molecule's constitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| N-H | 1.5 - 3.0 | - | H2, H5 | C2, C5 |
| C2 | 2.8 - 3.2 | ~54 | N-H, H3 | C3, C4, C5 |
| C3 | 3.9 - 4.2 | ~78 | H2, H4 | C2, C4, C5, C6 |
| C4 | 1.8 - 2.2 | ~35 | H3, H5 | C2, C3, C5 |
| C5 | 2.8 - 3.2 | ~46 | N-H, H4 | C2, C3, C4 |
| C6 (-OC H₂-) | 3.5 - 3.7 | ~72 | H7 | C3, C7 |
| C7 (-C H₂OCH₃) | 3.5 - 3.7 | ~60 | H6, H8 | C6, C8 |
| C8 (-OC H₃) | 3.3 - 3.4 | ~59 | H7 | C7 |
Note: Chemical shifts are estimations based on typical values for similar functional groups and may vary depending on solvent and other experimental conditions.
Determining the enantiomeric purity of a chiral compound is critical. Chiral NMR shift reagents, often complexes of lanthanide metals like Europium with chiral ligands, are used for this purpose. libretexts.orgrsc.orgslideshare.net These reagents form diastereomeric complexes with the enantiomers of the analyte, which are transient and exist in rapid equilibrium. unipi.it Because diastereomers have different physical properties, the nuclei in these complexes exhibit different chemical shifts in the NMR spectrum. libretexts.org
For this compound, the basic nitrogen atom of the pyrrolidine ring would coordinate with the Lewis acidic lanthanide center. slideshare.net Upon addition of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), a single peak in the ¹H NMR spectrum of the racemic mixture will split into two separate signals, one for each enantiomer. rsc.org The ratio of the integration of these two signals directly corresponds to the enantiomeric excess (ee) of the sample.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying functional groups and can provide insights into molecular conformation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. For this compound, the IR spectrum would clearly show characteristic absorptions for the N-H bond of the secondary amine, the C-O bonds of the ether linkage, and the C-H bonds of the aliphatic parts of the molecule.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov It is particularly useful for identifying symmetric non-polar bonds, which may be weak or absent in the IR spectrum.
Conformational studies of the pyrrolidine ring can be aided by vibrational spectroscopy. The puckered conformations of the five-membered ring give rise to specific vibrational modes, and computational analysis can help correlate observed spectral features with specific low-energy conformers. researchgate.netiu.edu.sa
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Secondary Amine | N-H | Stretch | 3300 - 3500 (broad) | Weak |
| Alkane | C-H | Stretch | 2850 - 2960 | Strong |
| Ether | C-O-C | Asymmetric Stretch | 1080 - 1150 | Moderate |
| Amine | C-N | Stretch | 1020 - 1250 | Weak |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions, which helps in elucidating the molecular structure. nih.gov
For this compound (M.W. 145.20 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 146.21. The fragmentation pathways can be predicted based on the known behavior of pyrrolidines and ethers. mjcce.org.mkresearchgate.net A primary fragmentation would likely involve the cleavage of the C-O bond of the side chain or the loss of the entire side chain. Another common pathway for pyrrolidines involves the loss of the neutral pyrrolidine molecule. wvu.edu
A plausible fragmentation pathway could involve:
Cleavage at the ether linkage, leading to the loss of a methoxyethyl group (•OCH₂CH₂OCH₃) or a methoxy (B1213986) radical (•OCH₃).
Loss of the entire side chain via cleavage of the C3-O bond, resulting in a fragment ion corresponding to the pyrrolidinyl cation.
Ring opening of the pyrrolidine nucleus followed by subsequent fragmentation.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
While NMR can determine the relative stereochemistry, X-ray crystallography on a single crystal provides the most definitive method for determining the absolute configuration and detailed three-dimensional structure of a molecule in the solid state. mdpi.com This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a crystalline lattice.
If a suitable single crystal of an enantiomerically pure derivative of this compound (for example, as a salt with a chiral acid or as a derivative containing a heavy atom) can be grown, X-ray diffraction analysis can unambiguously establish its absolute configuration (R or S). acs.org The analysis also yields precise bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation, including the pucker of the pyrrolidine ring. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Pyrrolidine Derivatives
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org It is an exceptionally sensitive probe of molecular chirality and is widely used to study the stereochemical features of optically active compounds. nih.gov
For the enantiomers of this compound, CD spectroscopy would provide spectra that are mirror images of each other. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's absolute configuration and conformation. While predicting the CD spectrum from first principles is complex, it can be used empirically by comparing the spectrum of the unknown compound to that of structurally related compounds with a known absolute configuration. rug.nl This technique is particularly valuable when X-ray crystallography is not feasible. nih.gov
Computational and Theoretical Investigations of 3 2 Methoxyethoxy Pyrrolidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. beilstein-journals.orgarabjchem.org For a molecule like 3-(2-Methoxyethoxy)pyrrolidine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, can elucidate its electronic structure, molecular orbital energies, and charge distribution. arabjchem.org These calculations are crucial for understanding the molecule's reactivity.
The key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. iaea.org
For substituted pyrrolidines, the nature and position of the substituent significantly influence the HOMO and LUMO energies. In the case of this compound, the electron-donating nature of the ether oxygen atoms would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The precise impact of the 2-methoxyethoxy group on the electronic properties would be a primary focus of a dedicated DFT study.
Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations of Analogous Pyrrolidines
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Moderately Low | Suggests potential for reaction with nucleophiles. |
| HOMO-LUMO Gap | Moderate | Reflects a balance of stability and reactivity. |
| Dipole Moment | Significant | The ether and amine functionalities would create a notable dipole moment, influencing solubility and intermolecular interactions. arabjchem.org |
| Electrostatic Potential | Negative potential around oxygen and nitrogen atoms | Highlights regions susceptible to electrophilic attack and hydrogen bonding. |
Conformational Analysis and Energy Landscapes of this compound Isomers
The biological activity of pyrrolidine (B122466) derivatives is intimately linked to the conformation of the five-membered ring. The pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.govnih.gov For substituted prolines (pyrrolidine-2-carboxylic acids), these are often referred to as Cγ-endo (C4 puckered towards the carboxyl group) and Cγ-exo (C4 puckered away from the carboxyl group) conformations. nih.gov
The conformational landscape of this compound would be determined by the energetic favorability of different ring puckers and the orientation of the 2-methoxyethoxy substituent. This substituent can adopt either a pseudo-axial or a pseudo-equatorial position, with the latter generally being more stable for bulky groups to minimize steric hindrance. nih.gov However, stereoelectronic effects, such as hyperconjugation involving the lone pairs of the nitrogen and oxygen atoms, can also play a significant role in stabilizing specific conformations. researchgate.netnih.gov
Computational methods can map the potential energy surface of the molecule, identifying the global minimum energy conformation and the energy barriers between different conformers. researchgate.net Such an analysis for this compound would reveal the most likely three-dimensional structures the molecule adopts in solution.
Table 2: Predicted Conformational Preferences of this compound
| Conformer Feature | Description | Predicted Stability | Rationale |
| Ring Pucker | Envelope or Twist conformations | Dependent on the substituent's orientation | The flexible pyrrolidine ring will adopt a pucker that minimizes steric and electronic repulsions. |
| Substituent Orientation | Pseudo-equatorial favored | Higher | A pseudo-equatorial position for the 2-methoxyethoxy group would likely minimize steric clashes with the rest of the ring. nih.gov |
| Rotamers of the Side Chain | Multiple low-energy rotamers | Multiple conformations accessible | The flexible 2-methoxyethoxy side chain will have several rotational isomers with small energy differences. |
Reaction Mechanism Studies of this compound Derivatization and Synthesis Pathways
Computational chemistry, particularly DFT, is an invaluable tool for elucidating reaction mechanisms. beilstein-journals.org By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. This approach can be applied to understand both the synthesis of this compound and its subsequent derivatization reactions.
Common methods for synthesizing substituted pyrrolidines include 1,3-dipolar cycloadditions, transition-metal-catalyzed hydroarylation of pyrrolines, and intramolecular amination of haloamines. rsc.orgorganic-chemistry.orgresearchgate.netmdpi.com A theoretical study of the synthesis of this compound could, for instance, investigate the regioselectivity and stereoselectivity of the key bond-forming steps. For example, in a 1,3-dipolar cycloaddition, frontier molecular orbital (FMO) theory, informed by DFT calculations, can predict the favored regioisomer. rsc.org
Similarly, for the derivatization of this compound, such as N-alkylation or N-acylation, computational studies can model the reaction pathway, identify the rate-determining step, and explain the observed product distribution. These studies provide insights that are often difficult to obtain through experimental means alone. beilstein-journals.org
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions
While quantum mechanical methods like DFT are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time, governed by a force field that describes the interactions between atoms.
An MD simulation of this compound in a solvent like water would provide a dynamic picture of its behavior. It would reveal how the molecule interacts with solvent molecules through hydrogen bonding and dipole-dipole interactions. The simulation would also show the conformational dynamics of the pyrrolidine ring and the flexible side chain, providing a more realistic view of its structure than static quantum mechanical calculations. Such simulations are crucial for understanding the pharmacokinetic properties of a molecule, as they can be used to calculate properties like the solvent-accessible surface area and radial distribution functions, which relate to solubility and interactions with biological macromolecules. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Analogues in In Vitro Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govtandfonline.com For a set of pyrrolidine analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to build a model that predicts their in vitro activity.
If this compound were part of a library of compounds tested for a particular biological target, a QSAR study could be performed. The descriptors used in such a study can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields from methods like Comparative Molecular Field Analysis - CoMFA). tandfonline.comtandfonline.com
A successful QSAR model can be used to:
Predict the activity of new, untested pyrrolidine derivatives.
Identify the key molecular features that are important for activity, guiding the design of more potent compounds.
Provide insights into the mechanism of action at the molecular level.
For instance, a QSAR model might reveal that a certain size and electrostatic potential in the region of the 3-substituent are crucial for high activity, which would be valuable information for the further development of this class of compounds. tandfonline.com
Applications in Catalysis and Asymmetric Synthesis
3-(2-Methoxyethoxy)pyrrolidine as a Ligand Precursor in Metal-Catalyzed Reactions
The nitrogen atom of the pyrrolidine (B122466) ring, along with other potential donor atoms within its substituents, makes it an excellent building block for chiral ligands in transition metal-catalyzed reactions. These ligands play a crucial role in transferring stereochemical information from the catalyst to the substrate, enabling the synthesis of enantiomerically enriched products.
Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds, particularly in the pharmaceutical and fine chemical industries. nih.govnih.gov The efficiency of this reaction heavily relies on the design of the chiral ligand that coordinates to the metal center, typically rhodium or iridium. nih.govrsc.org Pyrrolidine-based phosphine ligands have been instrumental in the success of this field. semanticscholar.org
While direct studies on ligands derived from this compound are not extensively documented, the principles of ligand design suggest its potential. The pyrrolidine nitrogen, in combination with a phosphine group that could be introduced, for example, at the nitrogen atom, would create a bidentate P,N-ligand. The ether functionalities in the 3-(2-methoxyethoxy) side chain could also potentially coordinate with the metal, creating a tridentate ligand and thus a more rigid and defined chiral environment around the metal center. This can lead to higher enantioselectivities in the hydrogenation of prochiral olefins.
Table 1: Examples of Pyrrolidine-Based Ligands in Asymmetric Hydrogenation
| Ligand Type | Metal | Substrate Type | Enantiomeric Excess (ee) |
| Bisphosphine | Rhodium | Dehydroamino acids | Up to >99% |
| P,N-Ligand | Iridium | Unfunctionalized olefins | Up to 99% |
| Ferrocenyl-phosphine | Rhodium | α-Aryl enamides | Up to 97.7% |
This table presents representative data for pyrrolidine-based ligands to illustrate the potential efficacy of ligands derived from this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. mdpi.comwikipedia.orgmdpi.com The development of these reactions has been recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center.
Derivatives of this compound can be envisioned as precursors to effective ligands for these transformations. For instance, functionalization of the pyrrolidine nitrogen with a phosphine-containing moiety, such as a diphenylphosphino group, would yield a ligand capable of stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in the Suzuki-Miyaura reaction) or migratory insertion (in the Heck reaction), and reductive elimination. nih.govresearchgate.net The ether side chain could influence the solubility and stability of the catalytic complex.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. A this compound-derived phosphine ligand could potentially enhance the rate and selectivity of this reaction, particularly in the synthesis of complex biaryl compounds. mdpi.comresearchgate.net
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Ligands derived from this compound could influence the regioselectivity and stereoselectivity of the alkene insertion step. researchgate.netnih.gov
The modular nature of the pyrrolidine scaffold allows for the systematic design and synthesis of new chiral ligands. rsc.org Starting from a chiral precursor like this compound, a variety of ligand classes can be accessed. The synthesis often involves the functionalization of the secondary amine. For example, reaction with a chlorophosphine can introduce a phosphine donor group, while reaction with a pyridine (B92270) derivative can lead to P,N or N,N-type ligands. beilstein-journals.org The stereochemistry of the 3-substituent is expected to play a crucial role in directing the stereochemical outcome of the catalyzed reaction by influencing the conformation of the resulting metal-ligand complex.
This compound in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.govdntb.gov.ua Pyrrolidine derivatives, most notably proline and its analogues, are among the most successful and widely used organocatalysts. nih.gov They typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates. nih.govdntb.gov.ua
The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for C-C bond formation. mdpi.com Pyrrolidine-based organocatalysts have proven to be highly effective in promoting this reaction with high enantioselectivity. nih.govnih.govmdpi.com The catalyst, such as a derivative of this compound, would react with a ketone or aldehyde donor to form a chiral enamine. This enamine then adds to the Michael acceptor (e.g., a nitroolefin), and subsequent hydrolysis releases the product and regenerates the catalyst. mdpi.comrsc.org
The 3-(2-methoxyethoxy) substituent can influence the steric environment of the enamine, thereby controlling the facial selectivity of the attack on the acceptor. Furthermore, the ether oxygen atoms could potentially engage in hydrogen bonding interactions, further organizing the transition state and enhancing stereoselectivity.
Table 2: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, syn) |
| (S)-Diphenylprolinol silyl (B83357) ether | Toluene | 95:5 | 99% |
| Pyrrolidinyl-sulfamide | CH2Cl2 | 99:1 | 95% nih.gov |
| Pyrrolidine-tetrazole | DMSO | 93:7 | 99% |
This table showcases the high stereoselectivities achievable with various pyrrolidine-based catalysts in a model Michael reaction, indicating the potential of catalysts derived from this compound. nih.gov
Aldol (B89426) Reaction: The direct asymmetric aldol reaction, which joins two carbonyl compounds, is a cornerstone of organic synthesis. Proline and its derivatives are renowned for their ability to catalyze this reaction with high enantioselectivity. nih.govusask.canih.govmsu.edu A catalyst based on this compound would follow a similar mechanism, forming an enamine from one carbonyl partner which then adds to the second carbonyl partner. The stereochemical outcome would be dictated by the catalyst's structure, with the 3-substituent playing a key role in shielding one face of the enamine.
Mannich Reaction: The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. nih.govnih.govsci-hub.catrsc.orgfigshare.com In a three-component reaction, a ketone, an aldehyde, and an amine are coupled. A pyrrolidine-based catalyst activates the ketone as an enamine, which then attacks an imine formed in situ from the aldehyde and amine. nih.govsci-hub.cat The this compound scaffold is expected to be a viable catalyst for this transformation, with its substituent influencing the diastereoselectivity and enantioselectivity of the addition step.
Role of this compound in Chiral Auxiliary Design
A comprehensive review of scientific literature and chemical databases reveals no specific documented applications of This compound as a chiral auxiliary in the design of catalytic and asymmetric synthesis processes. While the pyrrolidine scaffold is a cornerstone in the architecture of many successful chiral auxiliaries and organocatalysts, the specific derivative, this compound, does not appear in published research detailing its role in inducing stereoselectivity.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product. Well-known examples of chiral auxiliaries are based on structures like oxazolidinones and camphor. These are extensively studied, and their effectiveness in a wide range of asymmetric transformations is well-documented with substantial data on their performance.
In contrast, searches for research findings, including enantiomeric excess (ee%) values, diastereomeric ratios (dr), reaction yields, and substrate scope related to the use of this compound as a chiral auxiliary have not yielded any specific data. This suggests that either the compound has not been investigated for this purpose, or any such research is not publicly available. Therefore, no data tables or detailed research findings on its efficacy and application in chiral auxiliary design can be provided.
Emerging Research Directions and Future Outlook for 3 2 Methoxyethoxy Pyrrolidine Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 3-(2-Methoxyethoxy)pyrrolidine is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved reproducibility, and the potential for high-throughput screening and optimization. wikipedia.orgmdpi.com Automated systems can perform multi-step syntheses in a continuous or sequential manner, minimizing manual intervention and accelerating the discovery-to-production timeline. mdpi.com
An automated platform can be conceptualized for the synthesis of pyrrolidine (B122466) derivatives, where reagents are pumped from stock solutions into a series of interconnected modules. Each module corresponds to a specific reaction step, such as N-protection, functionalization of the pyrrolidine ring, and final deprotection. In-line analytical techniques, like LC/MS, can monitor the reaction in real-time, allowing for rapid optimization of conditions such as temperature, pressure, and stoichiometry. mdpi.com
For instance, a radial synthesis approach, where a central switching station directs the flow through various process modules, could be employed to efficiently explore different synthetic routes to this compound analogues. mdpi.com This methodology was successfully used to optimize the multi-step synthesis of the anticonvulsant drug rufinamide. mdpi.com Similarly, the synthesis of 1-(4-(trifluoromethyl)phenyl)pyrrolidine (B169778) has been demonstrated in a flow photoreactor, showcasing the applicability of this technology to the pyrrolidine scaffold. frontiersin.org The integration of machine learning algorithms can further enhance these platforms, enabling them to autonomously design experiments, predict optimal conditions, and maximize yield, thus accelerating the development of novel pyrrolidine-based compounds. mdpi.com
Exploration of Novel Biological Targets through Pyrrolidine Scaffold Modification (In Vitro Focus)
The pyrrolidine ring is a "privileged scaffold" in drug discovery, meaning it can serve as a versatile framework for developing ligands for a wide range of biological targets. nih.govresearchgate.net The future of this compound chemistry lies in the strategic modification of its structure to probe novel biological targets beyond established ones. The methoxyethoxy side chain offers a key point for modification, influencing properties like solubility and hydrogen bonding, while the pyrrolidine ring itself can be functionalized at various positions to fine-tune its interaction with specific protein binding pockets. nih.gov
Recent research on diverse pyrrolidine derivatives highlights the potential for discovering new therapeutic applications through scaffold modification. In vitro studies have demonstrated that:
Pyrrolidine-2,3-dione (B1313883) derivatives have been identified as a novel class of inhibitors for Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3), a key target for antibacterial agents. researchgate.net
Other computational studies have pinpointed pyrrolidine-2,3-dione derivatives as potential inhibitors of the Cdk5/p25 complex, which is implicated in the pathology of Alzheimer's disease. researchgate.netuva.es
Hydroxybenzylidenyl pyrrolidine-2,5-diones have shown potent inhibitory activity against mushroom tyrosinase, a key enzyme in melanin (B1238610) production, suggesting applications in dermatology. researchgate.net
These examples underscore a clear research trajectory: by systematically altering the substituents on the pyrrolidine ring, as with the 3-(2-Methoxyethoxy) group, researchers can generate libraries of new compounds for screening against emerging and challenging biological targets.
| Pyrrolidine Derivative Class | Biological Target | Potential Therapeutic Area | Key Finding |
|---|---|---|---|
| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Antibacterial | Identified as a novel, non-β-lactam scaffold for inhibiting a critical bacterial enzyme. researchgate.net |
| Pyrrolidine-2,3-diones | Cdk5/p25 Complex | Neurodegenerative Disease | Computational models predict these derivatives as candidate inhibitors to mitigate Alzheimer's pathology. researchgate.netuva.es |
| Hydroxybenzylidenyl pyrrolidine-2,5-diones | Mushroom Tyrosinase | Dermatology | Demonstrated potent competitive inhibition of the enzyme responsible for melanin synthesis. researchgate.net |
Advanced Materials Development with Enhanced Properties
The unique physicochemical properties of this compound make it an attractive building block for the development of advanced functional materials. The pyrrolidine moiety can be incorporated into polymer backbones or used as a functional side group to impart specific properties such as catalytic activity, stimuli-responsiveness, or biocompatibility.
Key areas of materials development include:
Catalytic Polymers: Pyrrolidine groups can be immobilized on polymer resins to create heterogeneous catalysts. For example, a 3-(aminomethyl)pyrrolidine (B1599286) functionalized poly[(ethylene glycol) methacrylate] resin has been shown to be a highly active and reusable catalyst for aqueous aldol (B89426) reactions. nih.gov The swellable nature of the polymer support in water was crucial for its performance. nih.gov Similarly, pyrrolidine moieties confined within microporous organic polymer networks have been used to catalyze the formation of C-N and C-C bonds, with potential applications in flow-synthesis.
Stimuli-Responsive Hydrogels: Polymers containing pyrrolidine groups can exhibit "smart" behavior, responding to changes in environmental pH. Homopolymers of N-ethyl pyrrolidine methacrylamide (B166291), when crosslinked, form hydrogels that show significant changes in their swelling capacity at different pH values. nih.gov This property is highly desirable for applications in drug delivery systems and tissue engineering. nih.gov
Biomedical Polymers: The cationic nature of the pyrrolidine nitrogen can be exploited for biomedical applications. Polymeric systems functionalized with N-ethyl pyrrolidine methacrylamide have been synthesized and evaluated as non-viral vectors for gene therapy. researchgate.net These polymers can form complexes (polyplexes) with DNA and have shown high transfection efficiency with excellent biocompatibility, making them attractive for gene delivery applications. researchgate.net
The 3-(2-Methoxyethoxy) side chain, with its ether linkages, can enhance the hydrophilicity and swelling capacity of such polymers, potentially improving their performance in aqueous environments for biomedical or catalytic applications.
Computational Design and Predictive Modeling for Future Pyrrolidine Research
Computational chemistry and predictive modeling are becoming indispensable tools for accelerating research into pyrrolidine-based compounds. These methods allow scientists to design novel derivatives, predict their biological activity and physicochemical properties, and understand their interactions with molecular targets before committing to laborious and expensive laboratory synthesis.
Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are being actively applied to pyrrolidine research. For instance, a 3D-QSAR model was developed to predict the activity of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease. This model, combined with docking studies, helped identify compounds with binding affinities potentially superior to the existing drug donepezil.
In another study, a ligand-based pharmacophore model was generated from known inhibitors of Cdk5 to screen chemical databases for new drug-like molecules. researchgate.netuva.es This computational screening, followed by molecular docking and dynamics simulations, successfully identified four pyrrolidine-2,3-dione derivatives as novel candidate inhibitors of the Cdk5/p25 complex. researchgate.netuva.es These computational approaches provide deep insights into the molecular basis of a compound's activity, guiding the rational design of future derivatives of this compound with enhanced potency and selectivity for specific targets.
| Computational Method | Application in Pyrrolidine Research | Example Study |
|---|---|---|
| 3D-QSAR | Predicting the inhibitory activity of newly designed compounds. | Development of a model to predict the AChE inhibitory activity of pyrrolidin-2-one derivatives. |
| Molecular Docking | Simulating the binding pose and affinity of a ligand to a protein target. | Identifying the binding interactions of pyrrolidin-2-one derivatives with acetylcholinesterase. |
| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity to screen for new hits. | Screening databases to find novel pyrrolidine-based inhibitors of the Cdk5/p25 complex. researchgate.netuva.es |
| Molecular Dynamics | Simulating the dynamic behavior and stability of a ligand-protein complex over time. | Confirming the stability of the complex between candidate pyrrolidine inhibitors and Cdk5/p25. researchgate.netuva.es |
Interdisciplinary Research Synergies Involving this compound
The future development of this compound and its derivatives will be driven by powerful synergies between traditionally distinct scientific disciplines. The complexity of modern challenges in medicine and materials science necessitates a collaborative approach where expertise is combined to accelerate innovation.
A key synergy exists between synthetic chemistry and computer science . Automated synthesis platforms, guided by machine learning algorithms, can rapidly produce and test libraries of pyrrolidine derivatives. mdpi.com The data generated from these high-throughput experiments can then be used to train more accurate predictive models, creating a closed-loop system for accelerated discovery.
Another crucial synergy is the interplay between computational chemistry and medicinal chemistry/cell biology . Predictive models can identify high-priority candidate molecules, such as derivatives of this compound, for specific biological targets. researchgate.net These computationally-vetted compounds can then be synthesized and subjected to focused in vitro biological screening, maximizing the efficiency of the drug discovery process.
Furthermore, the fields of polymer chemistry and biomedical engineering are converging. The design of novel pyrrolidine-functionalized materials for applications like gene delivery or catalytic supports requires a deep understanding of both polymer synthesis and the biological or chemical environment in which the material will be used. nih.govnih.govresearchgate.net The development of a biocompatible gene vector, for example, relies on expertise in polymer synthesis, cell biology, and materials characterization.
By fostering these interdisciplinary collaborations, the scientific community can harness the full potential of the this compound scaffold, translating its unique chemical properties into tangible solutions in medicine, catalysis, and advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(2-Methoxyethoxy)pyrrolidine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, protective eyewear (NIOSH/EN 166-compliant), and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, especially during reactions generating hazardous byproducts (e.g., carbon oxides) .
- Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to prevent environmental contamination .
- Storage : Store at 2–8°C in dry, well-ventilated areas away from ignition sources .
Q. What synthetic routes are effective for preparing this compound derivatives?
- Methodological Answer :
- Hydrogen Chloride/1,4-Dioxane Deprotection : A tert-butyl ester intermediate can be treated with 4N HCl/1,4-dioxane to yield the target compound (82% yield), followed by purification via ether/hexane recrystallization .
- Pd-Catalyzed Cross-Coupling : Utilize 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ in toluene/EtOH under reflux for functionalization .
- Key Data :
| Step | Reagents/Conditions | Yield | Analysis (LCMS/HPLC) |
|---|---|---|---|
| Deprotection | 4N HCl/1,4-dioxane, RT, 12h | 82% | m/z 236 [M+H]⁺; RT: 0.83 min (HPLC) |
Advanced Research Questions
Q. How can diastereoselectivity challenges be mitigated during the synthesis of this compound analogs?
- Methodological Answer :
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts (e.g., NaH/TsCl for intermediates) to direct stereochemistry .
- Analytical Validation : Confirm stereoselectivity via ¹H/¹³C NMR and X-ray crystallography. For example, reports diastereomeric ratios >95% using spectral and elemental analysis .
- Optimization : Adjust solvent polarity (THF vs. DCM) and reaction temperature to favor kinetic vs. thermodynamic products .
Q. What advanced analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- LCMS/HPLC : Monitor reaction progress and purity (e.g., m/z 236 [M+H]⁺ in ) .
- IR Spectroscopy : Identify functional groups (e.g., methoxy C-O stretches at ~1100 cm⁻¹) .
- NMR/Elemental Analysis : Resolve structural ambiguities; uses ¹H/¹³C NMR and CHNS analysis for validation .
Q. How should conflicting toxicity data influence experimental design for pyrrolidine derivatives?
- Methodological Answer :
- Risk Assessment : Cross-reference GHS classifications (e.g., H303/H313 in vs. "no data" in ) .
- Precautionary Measures : Assume worst-case toxicity (e.g., design glove-box protocols for air-sensitive steps) .
- Documentation : Align with regulatory databases (e.g., ECHA, CAMEO Chemicals) for updated guidelines .
Data Contradictions and Resolution
- Safety Data Gaps : lacks acute toxicity data but cites environmental regulations (ECHA, GESTIS), suggesting reliance on structural analogs for risk modeling .
- Synthetic Yields : reports 82% yield via HCl/dioxane deprotection, while uses Pd catalysis with variable yields (unreported), highlighting the need for condition-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
